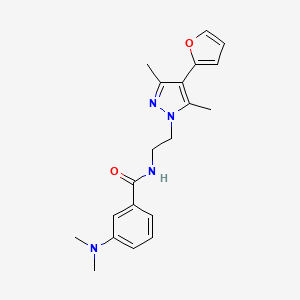
N,3-diphenyl-1-pyrrolidinecarboxamide
Overview
Description
N,3-diphenyl-1-pyrrolidinecarboxamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the pyrrolidine family of compounds and has a unique structure that makes it an interesting target for researchers. In
Scientific Research Applications
Catalytic Applications
N,3-diphenyl-1-pyrrolidinecarboxamide is utilized in catalytic processes. For example, a chiral Cr(III)(salen)Cl complex catalyzed the enantioselective intramolecular addition of tertiary enamides to ketones, producing highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, including compounds similar to N,3-diphenyl-1-pyrrolidinecarboxamide. This catalysis is significant for synthesizing compounds with a hydroxylated quaternary carbon atom, useful in various chemical syntheses (Luo Yang et al., 2009).
Crystal Chemistry
The compound and its related structures play a role in crystal chemistry. Studies on compounds like N,N'-diphenylisophthalamide and related chemicals provide insights into intermolecular interactions in crystal structures. These findings are pivotal for understanding and manipulating crystalline forms for various applications (J. Malone et al., 1997).
Metal Complex Formation
N,3-diphenyl-1-pyrrolidinecarboxamide derivatives have been structurally characterized in metal complexes, such as with cobalt(III) and nickel(II). These complexes, with their unique structural properties, contribute to the broader field of coordination chemistry and could have potential applications in catalysis or material science (Gareth W. Bates et al., 2008).
Polymer Synthesis
This compound is significant in the synthesis of polymers. For instance, it plays a role in the creation of rigid-rod polyamides and polyimides derived from compounds like 4,3‘‘-Diamino-2‘,6‘-diphenyl-p-terphenyl, exhibiting unique characteristics like high thermal stability and solubility in polar aprotic solvents (I. Spiliopoulos et al., 1998).
Antimicrobial and Anticancer Activities
Certain derivatives of N,3-diphenyl-1-pyrrolidinecarboxamide have shown promising antimicrobial and anticancer activities. This opens avenues for their potential use in pharmaceutical applications, particularly in developing new treatments or drugs (M. Abdel-megeed et al., 2012).
properties
IUPAC Name |
N,3-diphenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(18-16-9-5-2-6-10-16)19-12-11-15(13-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQOOWXHQBKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-diphenylpyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)


![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2370617.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)
![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)
![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)
